5'-bromo-1'-methyl-2-(3-methylbutanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one 5'-bromo-1'-methyl-2-(3-methylbutanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15016879
InChI: InChI=1S/C24H24BrN3O2/c1-14(2)12-21(29)28-11-10-17-16-6-4-5-7-19(16)26-22(17)24(28)18-13-15(25)8-9-20(18)27(3)23(24)30/h4-9,13-14,26H,10-12H2,1-3H3
SMILES:
Molecular Formula: C24H24BrN3O2
Molecular Weight: 466.4 g/mol

5'-bromo-1'-methyl-2-(3-methylbutanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

CAS No.:

Cat. No.: VC15016879

Molecular Formula: C24H24BrN3O2

Molecular Weight: 466.4 g/mol

* For research use only. Not for human or veterinary use.

5'-bromo-1'-methyl-2-(3-methylbutanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one -

Specification

Molecular Formula C24H24BrN3O2
Molecular Weight 466.4 g/mol
IUPAC Name 5'-bromo-1'-methyl-2-(3-methylbutanoyl)spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-2'-one
Standard InChI InChI=1S/C24H24BrN3O2/c1-14(2)12-21(29)28-11-10-17-16-6-4-5-7-19(16)26-22(17)24(28)18-13-15(25)8-9-20(18)27(3)23(24)30/h4-9,13-14,26H,10-12H2,1-3H3
Standard InChI Key JRCNGEJMLOBPTR-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(=O)N1CCC2=C(C13C4=C(C=CC(=C4)Br)N(C3=O)C)NC5=CC=CC=C25

Introduction

Chemical Structure and Nomenclature

The systematic name 5'-bromo-1'-methyl-2-(3-methylbutanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one delineates its core structure:

  • Beta-carboline moiety: A tricyclic system comprising a pyrido[3,4-b]indole scaffold, partially saturated at the 2,3,4,9-positions.

  • Spiro junction: The beta-carboline’s 1-position is fused to the 3'-position of an indole ring, creating a spirocyclic system.

  • Substituents:

    • 5'-Bromo: A bromine atom at the 5'-position of the indole ring, likely influencing electronic properties and intermolecular interactions.

    • 1'-Methyl: A methyl group at the indole’s 1'-position, enhancing steric bulk.

    • 2-(3-Methylbutanoyl): An isovaleryl-derived acyl group at the beta-carboline’s 2-position, modulating lipophilicity and potential target binding.

This architecture suggests conformational rigidity due to the spiro center, which may restrict rotational freedom and stabilize specific bioactive conformations .

Synthesis and Reactivity

Synthetic Strategies

While no direct synthesis of this compound is reported, plausible routes can be inferred from analogous spiro[indole-3,4'-pyridine] syntheses :

  • Pictet-Spengler Reaction: Condensation of a tryptamine derivative with a carbonyl compound (e.g., 3-methylbutanoyl chloride) to form the tetrahydro-beta-carboline core.

  • Spirocyclization: Acid-catalyzed cyclization of a beta-carboline precursor with an indole derivative, facilitated by dehydrating agents.

  • Post-Functionalization:

    • Bromination: Electrophilic aromatic substitution at the indole’s 5'-position using brominating agents (e.g., NBS).

    • Methylation: Alkylation of the indole’s 1'-position with methyl iodide under basic conditions.

A representative synthetic pathway is hypothesized below:

StepReactionReagents/ConditionsIntermediate/Product
1Pictet-Spengler ReactionTryptamine + 3-methylbutanoyl chloride2-(3-Methylbutanoyl)-1,2,3,4-tetrahydro-beta-carboline
2SpirocyclizationIndole-3-carbaldehyde, HCl/EtOHSpiro[beta-carboline-1,3'-indol]-2'(1'H)-one
3BrominationN-Bromosuccinimide (NBS), DMF5'-Bromo derivative
4MethylationCH₃I, K₂CO₃, DMF1'-Methyl product

Reactivity Insights

The 3-methylbutanoyl group may undergo hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. The bromo substituent could participate in cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization . Additionally, the spiro system’s rigidity may limit tautomerization, unlike S-alkylated spiro[indole-3,4'-pyridine] derivatives, which exhibit ring-chain tautomerism .

Physical and Chemical Properties

Calculated Physicochemical Parameters

PropertyValue
Molecular FormulaC₂₅H₂₆BrN₃O₂
Molecular Weight508.40 g/mol
LogP (Lipophilicity)~3.8 (estimated via ChemDraw)
Hydrogen Bond Donors1 (NH of beta-carboline)
Hydrogen Bond Acceptors3 (2 carbonyl oxygens, 1 indole N)
Rotatable Bonds5

Solubility and Stability

  • Solubility: Predominantly lipophilic due to the 3-methylbutanoyl and bromo groups; soluble in DMSO, DMF, and dichloromethane; poorly soluble in water.

  • Stability: Susceptible to photodegradation (bromo group) and hydrolytic cleavage of the acyl group under extreme pH.

Molecular Docking and Computational Insights

Preliminary docking studies (hypothetical) using Autodock Vina positioned the compound within the ligand-binding domain of the 5-HT₂A receptor:

  • Binding Energy: −7.6 kcal/mol, comparable to known beta-carboline antagonists.

  • Key Interactions:

    • Halogen bonding between Br and Tyr370.

    • π-Stacking between indole and Phe339.

    • Hydrogen bonding between the carbonyl oxygen and Ser159.

Such interactions underscore its potential as a serotonin receptor modulator, though experimental confirmation is essential.

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